3-(Piperidin-2-ylmethyl)pyridine
Overview
Description
“3-(Piperidin-2-ylmethyl)pyridine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis , functionalization , and their pharmacological application were published.
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key scaffold in many naturally occurring biologically active compounds and naturally occurring substances such as alkaloids, enzymes, or polypeptides .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of ammonium formate and palladium on carbon enables an efficient reduction of pyridine N-oxides to piperidines .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis of Novel Compounds : The synthesis of piperidine derivatives, such as 3-(Pyrrolidin-1-yl)piperidine, involves novel methods that offer advantages for producing large quantities of these compounds, which are significant in medicinal chemistry (Smaliy et al., 2011).
Antitumor Activity : Certain bis-indole derivatives, incorporating pyridine or piperazine moieties, have demonstrated significant antitumor activity in human cell line screenings. These findings suggest the potential for developing new cancer therapies (Andreani et al., 2008).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : Piperidine derivatives have been studied for their effectiveness in inhibiting the corrosion of iron, with research focusing on the adsorption behaviors and inhibition properties. This application is crucial for protecting industrial materials against corrosion (Kaya et al., 2016).
Chemical Sensing
- Fluorescent Ratiometric Probes : A new 3,5-bisporphyrinylpyridine derivative has been developed as a fluorescent ratiometric probe for zinc ions, demonstrating the capability for selective metal ion sensing. This research contributes to the development of new molecular devices for chemical sensing (Moura et al., 2014).
Synthetic Methodology
- Synthesis of Fused Bicyclic Piperidines : The creation of pyridyl-substituted fused bicyclic piperidines showcases innovative cores for medicinal chemistry, emphasizing the role of synthetic chemistry in developing new compounds with potential pharmaceutical applications (Zhou et al., 2015).
Mechanism of Action
While the mechanism of action for “3-(Piperidin-2-ylmethyl)pyridine” specifically is not mentioned in the papers retrieved, piperidine derivatives are known to have a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
Properties
IUPAC Name |
3-(piperidin-2-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h3-4,6,9,11,13H,1-2,5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSIKYSXVAMVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929032 | |
Record name | 3-[(Piperidin-2-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13552-35-7 | |
Record name | Pyridine, 3-(1-piperidinylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(Piperidin-2-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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